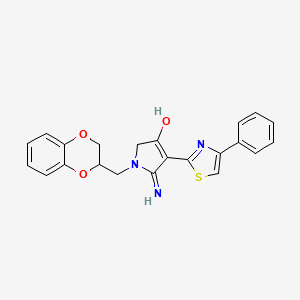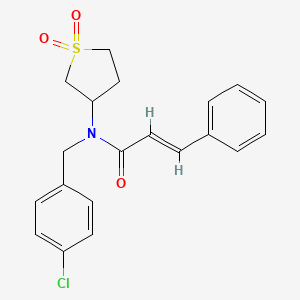![molecular formula C16H12N6S2 B12151475 12-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene](/img/structure/B12151475.png)
12-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-7-thia-9,11-diazatricyclo[6400^{2,6}]dodeca-1(8),2(6),9,11-tetraene is a complex organic compound that features a unique combination of a tetrazole ring and a tricyclic structure
Vorbereitungsmethoden
The synthesis of 12-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene typically involves multiple steps, including the formation of the tetrazole ring and the subsequent attachment to the tricyclic core. Common synthetic routes include:
Formation of Tetrazole Ring: This can be achieved through [3+2] cycloaddition reactions involving azides and nitriles.
Attachment to Tricyclic Core: The tetrazole ring is then attached to the tricyclic core through nucleophilic substitution reactions.
Industrial production methods often involve optimizing these reactions to increase yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
12-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the tetrazole ring to an amine or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
12-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene has a wide range of scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Materials Science: Its stability and electronic properties make it useful in the development of advanced materials, such as conductive polymers or catalysts.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other complex molecules, contributing to the development of new industrial processes.
Wirkmechanismus
The mechanism of action of 12-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to bind to enzymes or receptors in a similar manner . The compound’s unique structure also enables it to interact with multiple pathways, potentially leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 12-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene include other tetrazole-containing molecules and tricyclic compounds. Some examples are:
5-Phenyl-1H-tetrazole: A simpler tetrazole derivative with similar bioisosteric properties.
Tricyclic Antidepressants: Compounds like imipramine, which share a similar tricyclic core but lack the tetrazole ring.
The uniqueness of this compound lies in its combination of a tetrazole ring with a tricyclic structure, providing a distinct set of chemical and biological properties .
Eigenschaften
Molekularformel |
C16H12N6S2 |
|---|---|
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
12-(1-phenyltetrazol-5-yl)sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraene |
InChI |
InChI=1S/C16H12N6S2/c1-2-5-10(6-3-1)22-16(19-20-21-22)24-15-13-11-7-4-8-12(11)23-14(13)17-9-18-15/h1-3,5-6,9H,4,7-8H2 |
InChI-Schlüssel |
PQAYZKKNKCLQBC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C1)SC3=C2C(=NC=N3)SC4=NN=NN4C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-(dimethylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B12151394.png)
![1-[2-(Dimethylamino)ethyl]-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-(3,4,5-trimethoxyphenyl)-3-pyrrolin-2-one](/img/structure/B12151397.png)
![N-(2-ethyl-6-methylphenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B12151405.png)

![2-(5,6-dimethyl-4-oxo-3-prop-2-enyl(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))-N-(2-phenylphenyl)acetamide](/img/structure/B12151414.png)
![N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12151415.png)
![8-hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-(tert-butoxycarbonyl)glycinate](/img/structure/B12151417.png)

![3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12151438.png)
![N-[5-(2,5-Dichloro-benzyl)-thiazol-2-yl]-3-(5-methyl-furan-2-yl)-propionamide](/img/structure/B12151440.png)

![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]acetohydrazide](/img/structure/B12151451.png)
![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide](/img/structure/B12151454.png)

